Home > Products > Screening Compounds P37628 > 3-[(1-glycoloylpiperidin-4-yl)oxy]-N-(2-phenylethyl)benzamide
3-[(1-glycoloylpiperidin-4-yl)oxy]-N-(2-phenylethyl)benzamide -

3-[(1-glycoloylpiperidin-4-yl)oxy]-N-(2-phenylethyl)benzamide

Catalog Number: EVT-5777768
CAS Number:
Molecular Formula: C22H26N2O4
Molecular Weight: 382.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[2-(Diethylamino)ethyl]-4-amino-5-chloro-2-[(butan-2-on-3-yl)oxy]benzamide hydrochloride (Metoclopramide)

Compound Description: Metoclopramide is a medication primarily used to treat nausea and vomiting. [] It is also used for diabetic gastroparesis and as an aid to emptying the stomach before medical procedures. []

Relevance: Metoclopramide shares a benzamide core with the target compound, 3-[(1-glycoloylpiperidin-4-yl)oxy]-N-(2-phenylethyl)benzamide. Both compounds feature a substituent at the 2-position of the benzamide ring, although the specific substituents differ. This common benzamide scaffold and substitution pattern make Metoclopramide a structurally relevant compound for comparison. []

N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)benzamide

Compound Description: This compound is a non-peptide CCR5 antagonist synthesized as a potential target for preventing HIV-1 infection. [, , , ] Chemokine receptor CCR5 is a major coreceptor for HIV-1 entry into cells, and its antagonists can potentially be used to prevent HIV-1 infection. [, , , ]

Relevance: The compound displays remarkable structural similarity to 3-[(1-glycoloylpiperidin-4-yl)oxy]-N-(2-phenylethyl)benzamide. Both compounds share a central benzamide core connected to a piperidine ring at the 4-position. Additionally, both feature an N-substituted allyl group and a substituted benzyl group attached to the piperidine ring. The primary differences lie in the specific substituents on the benzyl and benzamide rings. [, , , ]

N-(2-{4-[(3,7-dimethylocta-2,6-dien-1-yl)oxy]phenyl}ethyl)benzamide

Compound Description: This compound, isolated from the stems and fruits of Swinglea glutinosa, exhibited moderate nonselective cytotoxic activity against three cancer cell lines: human lung carcinoma (COR-L23), human breast adenocarcinoma (MCF7), and human melanoma (C32). []

Relevance: This compound, like 3-[(1-glycoloylpiperidin-4-yl)oxy]-N-(2-phenylethyl)benzamide, features a benzamide core with a phenylethyl substituent on the nitrogen atom. Both compounds also possess an ether linkage connecting the benzamide ring to a substituted alkyl chain. Despite the differences in the alkyl chain substituents, the shared benzamide core and phenylethyl substitution make this compound structurally related to the target compound. []

N-(2-{4-[(3,7-dimethyl-4-acetyl-octa-2,6-dien-1-yl)oxy]phenyl}ethyl)benzamide

Compound Description: This compound was isolated from the stems and fruits of Swinglea glutinosa and demonstrated moderate nonselective cytotoxic activity against three cancer cell lines: human lung carcinoma (COR-L23), human breast adenocarcinoma (MCF7), and human melanoma (C32). []

Relevance: Similar to 3-[(1-glycoloylpiperidin-4-yl)oxy]-N-(2-phenylethyl)benzamide, this compound contains a benzamide core and a phenylethyl substituent on the nitrogen. Both compounds also share an ether linkage connecting the benzamide ring to a substituted alkyl chain. Despite variations in the alkyl chain substituents, the common benzamide core and phenylethyl substitution make this compound a structural relative of the target compound. []

3,4-Dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide (U-47700)

Compound Description: U-47700 is a synthetic opioid with significantly higher analgesic properties compared to morphine itself. [, , ] It has been associated with severe adverse effects and is categorized as a new psychoactive substance. [, , ]

Relevance: U-47700 shares a benzamide core with 3-[(1-glycoloylpiperidin-4-yl)oxy]-N-(2-phenylethyl)benzamide. Both compounds have N-substitutions, although the specific groups differ. The shared benzamide structure links U-47700 structurally to the target compound. [, , ]

4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide)

Compound Description: Venetoclax N-oxide is a potential oxidative impurity of Venetoclax, a potent BCL-2 inhibitor used to treat various blood cancers. [] It forms during the oxidative stress degradation of Venetoclax. []

Relevance: Although Venetoclax N-oxide does not possess a benzamide core like 3-[(1-glycoloylpiperidin-4-yl)oxy]-N-(2-phenylethyl)benzamide, it shares a structural feature relevant to the target compound. Both compounds contain a piperazine ring that links to a substituted aromatic system. While the overall structures are vastly different, the shared piperazine motif offers a point of comparison, making Venetoclax N-oxide a distant structural relative. []

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax hydroxylamine impurity)

Compound Description: The Venetoclax hydroxylamine impurity is another oxidative impurity of Venetoclax, arising from the [, ] Meisenheimer rearrangement of Venetoclax N-oxide. []

Relevance: This compound stands out as a direct structural analog of 3-[(1-glycoloylpiperidin-4-yl)oxy]-N-(2-phenylethyl)benzamide because it possesses a benzamide core. This shared structural element makes it relevant for comparative analysis, despite the differences in the substituents on the benzamide ring and the lack of a piperidine ring in the Venetoclax hydroxylamine impurity. []

N-[α-methyl-N-[[(2-methylcyclohexyl)oxy]carbonyl]-D-tryptophyl]-L-3-(phenylmethyl)-β-alanine

Compound Description: This compound is a selective cholecystokinin-B (CCK-B) receptor antagonist. [] CCK-B receptors are involved in a range of physiological functions, including anxiety and pain perception. []

Relevance: This compound, like 3-[(1-glycoloylpiperidin-4-yl)oxy]-N-(2-phenylethyl)benzamide, features a benzamide group within its structure. This shared benzamide moiety, despite being embedded within a more complex structure, makes this compound a structural relative of the target compound. []

N-(3-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-6-yl]oxy}phenyl)-4-{[2-(4-morpholinyl)ethyl]-oxy}benzamide (GSK269962A)

Compound Description: GSK269962A is a potent and selective Rho kinase (ROCK) inhibitor. [] It exhibits anti-inflammatory and vasodilatory activities, making it a potential therapeutic candidate for hypertension and other chronic diseases. []

Relevance: Similar to 3-[(1-glycoloylpiperidin-4-yl)oxy]-N-(2-phenylethyl)benzamide, GSK269962A features a benzamide core. Both compounds possess substitutions at the 4-position of the benzamide ring, although the specific substituents differ. This shared benzamide scaffold and substitution pattern establish GSK269962A as a structurally relevant compound for comparison. []

N-(2-Methyl-5'-morpholino-6'-((tetrahydro-2H-pyran-4-yl)oxy)-[3,3'-bipyridin]-5-yl)-3-(trifluoromethyl)benzamide (RAF709)

Compound Description: RAF709 is a selective inhibitor of RAF1 kinase, a key component of the extracellular signal-regulated kinase (ERK) pathway. [] It is used to study the role of RAF1 in various cellular processes. []

Relevance: RAF709, like 3-[(1-glycoloylpiperidin-4-yl)oxy]-N-(2-phenylethyl)benzamide, has a benzamide core structure. The presence of this shared benzamide group, despite the significant differences in the overall structures, makes RAF709 a relevant structural comparison to the target compound. []

3-Chloro-N-{(1S)-2-[(N,N-dimethylglycyl)amino]-1-[(4-{8-[(1S)-1-hydroxyethyl]imidazo[1,2-a]pyridin-2-yl}phenyl)methyl]ethyl}-4-[(1-methylethyl)oxy]benzamide (GSK923295)

Compound Description: GSK923295 is a potent and selective inhibitor of the mitotic kinesin CENP-E, making it a potential anti-cancer therapeutic. [, ]

Relevance: Like 3-[(1-glycoloylpiperidin-4-yl)oxy]-N-(2-phenylethyl)benzamide, GSK923295 features a benzamide core. Both compounds share substitutions at the 3- and 4-positions of the benzamide ring, although the specific substituents differ. This common benzamide scaffold and substitution pattern make GSK923295 a structurally relevant compound for comparison. [, ]

3-[[6-(ethylsulfonyl)-3-pyridinyl]oxy]-5-[(1S)-2-hydroxy-1-methylethoxy]-N-(1-methyl-1H-pyrazol-3-yl)benzamide (MK-0941)

Compound Description: MK-0941 is a glucokinase activator (GKA) investigated as a potential treatment for type 2 diabetes. [] It enhances glucose sensing by pancreatic β cells and promotes glucose metabolism in hepatocytes. []

Relevance: This compound, like 3-[(1-glycoloylpiperidin-4-yl)oxy]-N-(2-phenylethyl)benzamide, possesses a benzamide core. Both compounds exhibit substitutions on the benzamide ring, although the specific positions and groups differ. The presence of this shared benzamide moiety makes MK-0941 a relevant structural comparison to the target compound. []

Properties

Product Name

3-[(1-glycoloylpiperidin-4-yl)oxy]-N-(2-phenylethyl)benzamide

IUPAC Name

3-[1-(2-hydroxyacetyl)piperidin-4-yl]oxy-N-(2-phenylethyl)benzamide

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

InChI

InChI=1S/C22H26N2O4/c25-16-21(26)24-13-10-19(11-14-24)28-20-8-4-7-18(15-20)22(27)23-12-9-17-5-2-1-3-6-17/h1-8,15,19,25H,9-14,16H2,(H,23,27)

InChI Key

GXYRIJMVTYFNRW-UHFFFAOYSA-N

SMILES

C1CN(CCC1OC2=CC=CC(=C2)C(=O)NCCC3=CC=CC=C3)C(=O)CO

Canonical SMILES

C1CN(CCC1OC2=CC=CC(=C2)C(=O)NCCC3=CC=CC=C3)C(=O)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.